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molecular formula C11H10N2O3 B8524688 Methyl 1-acetylindazole-3-carboxylate

Methyl 1-acetylindazole-3-carboxylate

Cat. No. B8524688
M. Wt: 218.21 g/mol
InChI Key: XKGAXDIZBBLBCQ-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

To methyl 1-acetylindazole-3-carboxylate (22.3 g, 0.10 mol) were added sodium hydroxide (8.18 g, 0.20 mol) and water (640 ml) and the resulting mixture was stirred at 60 to 70° C. for 6.5 hours. The reaction mixture was poured in concentrated HCl (30 ml). The crystals thus precipitated were collected by filtration under reduced pressure, washed with water and dried under reduced pressure to give indazole-3-carboxylic acid (17.6 g, 100%) as a pale yellow solid.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([C:13]([O:15]C)=[O:14])=[N:5]1)(=O)C.[OH-].[Na+].O>Cl>[NH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([C:13]([OH:15])=[O:14])=[N:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
C(C)(=O)N1N=C(C2=CC=CC=C12)C(=O)OC
Name
Quantity
8.18 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
640 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 60 to 70° C. for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
N1N=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 108.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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